(2R,3S,5S)-5-(4-amino-2-oxo-1,2-dihydro-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl acetate
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Overview
Description
The compound (2R,3S,5S)-5-(4-amino-2-oxo-1,2-dihydro-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl acetate is a complex organic molecule with potential applications in various scientific fields. This compound features a triazine ring, a hydroxymethyl group, and an acetate ester, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-5-(4-amino-2-oxo-1,2-dihydro-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl acetate typically involves multiple steps, including the formation of the triazine ring and the subsequent attachment of the hydroxymethyl and acetate groups. Common reagents used in these reactions include amines, aldehydes, and acetic anhydride. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5S)-5-(4-amino-2-oxo-1,2-dihydro-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl acetate: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The amino group on the triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution at the amino group can produce various substituted triazine derivatives.
Scientific Research Applications
(2R,3S,5S)-5-(4-amino-2-oxo-1,2-dihydro-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl acetate: has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R,3S,5S)-5-(4-amino-2-oxo-1,2-dihydro-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl acetate exerts its effects involves interactions with specific molecular targets. The triazine ring can interact with enzymes and receptors, influencing various biochemical pathways. The hydroxymethyl and acetate groups may also play roles in modulating the compound’s activity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,5S)-5-(4-amino-2-oxo-1,2-dihydro-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl acetate: can be compared to other triazine derivatives and nucleoside analogs.
2-Fluorodeschloroketamine: is another compound with a similar structural motif but different functional groups and applications.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C10H14N4O5 |
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Molecular Weight |
270.24 g/mol |
IUPAC Name |
[(2R,3S,5S)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C10H14N4O5/c1-5(16)18-6-2-8(19-7(6)3-15)14-4-12-9(11)13-10(14)17/h4,6-8,15H,2-3H2,1H3,(H2,11,13,17)/t6-,7+,8-/m0/s1 |
InChI Key |
YVKCPYUBEXIXEA-RNJXMRFFSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H](O[C@@H]1CO)N2C=NC(=NC2=O)N |
Canonical SMILES |
CC(=O)OC1CC(OC1CO)N2C=NC(=NC2=O)N |
Origin of Product |
United States |
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